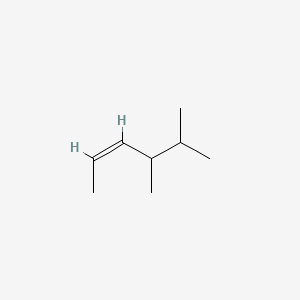

(Z)-4,5-Dimethylhex-2-ene

Description

Properties

CAS No. |

73548-71-7 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(Z)-4,5-dimethylhex-2-ene |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-8H,1-4H3/b6-5- |

InChI Key |

OAVNNZUEVHDCKP-WAYWQWQTSA-N |

Isomeric SMILES |

C/C=C\C(C)C(C)C |

Canonical SMILES |

CC=CC(C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

Substituent Positions : The methyl groups in (Z)-4,5-Dimethylhex-2-ene are on adjacent carbons (C4 and C5), while in (Z)-4,4-Dimethylhex-2-ene, both methyl groups are on C2. This positional variance alters steric interactions and molecular symmetry .

Steric Effects : The proximity of methyl groups in (Z)-4,5-Dimethylhex-2-ene creates a more crowded environment around the double bond compared to the geminal (same carbon) substitution in (Z)-4,4-Dimethylhex-2-ene. This likely reduces rotational freedom and influences reactivity in electrophilic addition reactions.

Implications for Physical and Chemical Properties

While experimental data on physical properties (e.g., boiling/melting points) are absent in the provided sources, general trends can be inferred:

- Boiling Points : Compounds with branched structures (e.g., (Z)-4,4-Dimethylhex-2-ene) typically exhibit lower boiling points than linear isomers due to reduced surface area and weaker intermolecular forces. However, the Z configuration may slightly elevate boiling points compared to E isomers due to dipole-dipole interactions.

- However, (Z)-4,5-Dimethylhex-2-ene’s vicinal methyl groups may further stabilize transition states in certain cycloaddition reactions compared to the geminal substitution in (Z)-4,4-Dimethylhex-2-ene.

Spectroscopic Differentiation

- NMR Spectroscopy : The splitting patterns in ¹H NMR would differ due to the distinct environments of protons near methyl groups. For example, protons on C3 in (Z)-4,5-Dimethylhex-2-ene would experience coupling with both C4 and C5 methyl groups, whereas in (Z)-4,4-Dimethylhex-2-ene, coupling would primarily involve the C4 methyl groups.

- IR Spectroscopy : Both compounds would show similar C=C stretching frequencies (~1640–1680 cm⁻¹), but subtle shifts might arise from differences in electron density caused by substituent positioning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.